molecular formula C20H26O4 B591195 8beta-Tigloyloxycostunolide CAS No. 96850-21-4

8beta-Tigloyloxycostunolide

Cat. No.: B591195
CAS No.: 96850-21-4
M. Wt: 330.424
InChI Key: HXMMJGIMTCOROX-XEUROUCDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 8beta-Tigloyloxycostunolide typically involves extraction from natural sources. One common method is the extraction from the plant Doronicum grandiflorum . The process involves isolating the compound from the plant material using organic solvents, followed by purification steps such as chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. advancements in synthetic biology and chemical synthesis may pave the way for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: 8beta-Tigloyloxycostunolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

8beta-Tigloyloxycostunolide has a wide range of scientific research applications:

Comparison with Similar Compounds

8beta-Tigloyloxycostunolide is structurally similar to several other sesquiterpenoids, including:

  • Eupatolide (CAS#6750-25-0)
  • Eupatoriopicrin (CAS#6856-01-5)
  • 8 beta- (4-Acetoxy-5-hydroxytigloyloxy)costunolide (CAS#109770-86-7)
  • Beta-Furoyleupatolide (CAS#114437-24-0)

These compounds share similar structural features but differ in their functional groups and biological activities . The uniqueness of this compound lies in its specific biological properties and potential therapeutic applications.

Properties

IUPAC Name

(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-6-14(4)19(21)23-16-10-12(2)8-7-9-13(3)11-17-18(16)15(5)20(22)24-17/h6,8,11,16-18H,5,7,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMMJGIMTCOROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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